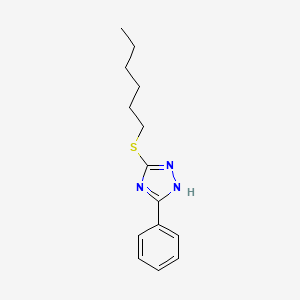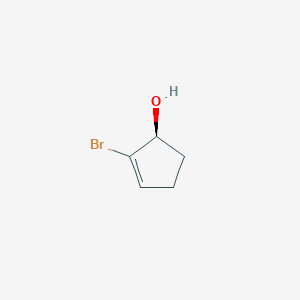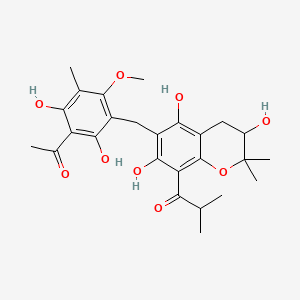
Isobutyrylmallotochromanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyrylmallotochromanol is a chromene derivative isolated from the pericarps of Mallotus japonicus. It is identified as 5,7-dihydroxy-6-(2’,4’-dihydroxy-3’-acetyl-5’-methyl-6’-methoxybenzyl)-8-isobutyryl-2,2-dimethylchromene. This compound has shown cytotoxic properties against certain cell lines, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyrylmallotochromanol involves the isolation of the compound from the pericarps of Mallotus japonicus. The process includes extraction and purification steps using various chromatographic techniques. The specific reaction conditions for the synthesis involve the use of solvents and reagents that facilitate the isolation of the compound in its pure form .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction from natural sources. Further research and development are needed to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Isobutyrylmallotochromanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Isobutyrylmallotochromanol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of chromene derivatives.
Biology: The compound’s cytotoxic properties make it a candidate for studying cell line responses and potential anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic effects.
Mechanism of Action
The mechanism of action of isobutyrylmallotochromanol involves its interaction with cellular targets that lead to cytotoxic effects. The compound is believed to interfere with cellular pathways that regulate cell growth and survival, leading to apoptosis in certain cell lines. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect mitochondrial function and induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Butyrylmallotochromanol: Another chromene derivative isolated from the same plant source, with similar cytotoxic properties.
Isomallotochromanol: A phloroglucinol derivative with cytotoxic activity, isolated from the same plant.
Uniqueness
Isobutyrylmallotochromanol is unique due to its specific structural features, such as the isobutyryl group attached to the chromene ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
129399-53-7 |
|---|---|
Molecular Formula |
C26H32O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O9/c1-10(2)19(29)18-22(32)13(21(31)15-9-16(28)26(5,6)35-25(15)18)8-14-23(33)17(12(4)27)20(30)11(3)24(14)34-7/h10,16,28,30-33H,8-9H2,1-7H3 |
InChI Key |
YOQKJYPYVSGRAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C(C)C)O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


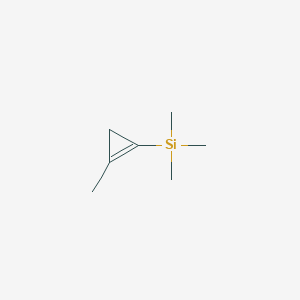
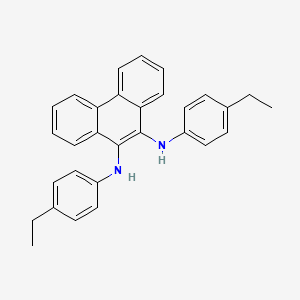
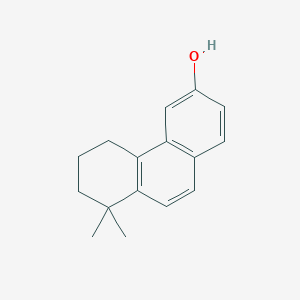
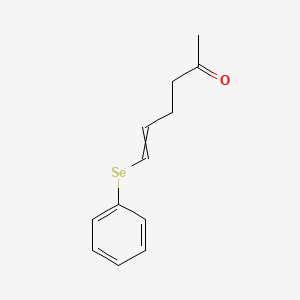
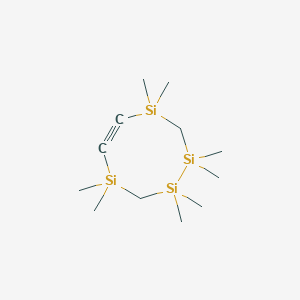
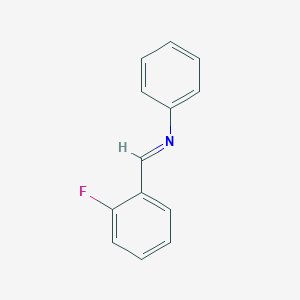
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
